2-Hydroxybenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
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Overview
Description
2-Hydroxybenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound with the molecular formula C21H19ClN6O3 and a molecular weight of 438.877 g/mol . This compound is part of a collection of rare and unique chemicals used in early discovery research .
Preparation Methods
The synthesis of 2-Hydroxybenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the reaction of 2-Hydroxybenzaldehyde with 7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL hydrazine under controlled conditions . The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
2-Hydroxybenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Hydroxybenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 2-Hydroxybenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
2-Hydroxybenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone can be compared with other similar compounds, such as:
- 2-Hydroxybenzaldehyde [7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
- 2-Hydroxybenzaldehyde [7-(2-methyl-2-propenyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
- 2-Hydroxybenzaldehyde [7-(isobutyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .
Biological Activity
2-Hydroxybenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and therapeutic implications of this hydrazone derivative, focusing on antimicrobial, anticancer, and other relevant activities.
Synthesis and Structural Properties
The synthesis of hydrazones typically involves the condensation of hydrazine derivatives with aldehydes or ketones. The specific compound can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzaldehyde with a substituted purine derivative. The structural characterization often involves techniques such as NMR and mass spectrometry to confirm the formation of the desired hydrazone structure.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of hydrazone derivatives similar to 2-hydroxybenzaldehyde hydrazones. For instance:
- Antibacterial Effects : Compounds related to this class have shown significant antibacterial activity against various strains of bacteria. For example, a related compound exhibited a minimum inhibitory concentration (MIC) of 5 μM against E. coli and notable inhibition against Pseudomonas aeruginosa with zones of inhibition up to 22 mm .
- Antifungal Activity : Similar derivatives have also demonstrated antifungal properties against pathogens like Candida albicans and Aspergillus niger, with varying degrees of effectiveness reported in terms of MIC values ranging from 31.25 to 125 µg/mL .
Anticancer Activity
Hydrazone derivatives have been investigated for their anticancer potential, particularly their ability to induce apoptosis in cancer cells. Research indicates that certain hydrazones can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. For example:
- A study highlighted that specific hydrazones showed cytotoxic effects on breast cancer cells, leading to increased apoptosis rates compared to control groups .
- The structure-activity relationship (SAR) studies suggest that modifications in the hydrazone structure can enhance its potency against cancer cells.
Other Biological Activities
In addition to antimicrobial and anticancer properties, various studies have explored the antioxidant activities of hydrazones. These compounds can scavenge free radicals and may exhibit protective effects against oxidative stress-related damage in biological systems .
Case Studies
- Antimicrobial Evaluation : A comprehensive study on benzothiazole-hydrazones demonstrated their effectiveness against multiple bacterial strains. The results indicated that modifications in substituents significantly affected their antimicrobial potency .
- Anticancer Mechanism : Research into the mechanism of action for certain hydrazones revealed that they could interfere with DNA replication processes in cancer cells, leading to reduced viability and enhanced apoptosis .
Data Tables
Activity Type | Tested Strain/Cell Line | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|---|
Antibacterial | E. coli | 5 | 22 |
Antibacterial | Pseudomonas aeruginosa | Not specified | 21 |
Antifungal | Candida albicans | 31.25 - 125 | Not specified |
Anticancer | Breast cancer cell line | Not specified | Increased apoptosis observed |
Properties
Molecular Formula |
C21H19ClN6O3 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H19ClN6O3/c1-26-18-17(19(30)27(2)21(26)31)28(12-14-8-3-5-9-15(14)22)20(24-18)25-23-11-13-7-4-6-10-16(13)29/h3-11,29H,12H2,1-2H3,(H,24,25)/b23-11+ |
InChI Key |
MAZDZNVQLBTSHP-FOKLQQMPSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=CC=C3O)CC4=CC=CC=C4Cl |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3O)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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